tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1610714-49-2
VCID: VC5015342
InChI: InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2
Molecular Formula: C16H21F2NO3
Molecular Weight: 313.345

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate

CAS No.: 1610714-49-2

Cat. No.: VC5015342

Molecular Formula: C16H21F2NO3

Molecular Weight: 313.345

* For research use only. Not for human or veterinary use.

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate - 1610714-49-2

Specification

CAS No. 1610714-49-2
Molecular Formula C16H21F2NO3
Molecular Weight 313.345
IUPAC Name tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Standard InChI Key YBTXFRMIDRBSDO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3,3-difluoro-4-phenylmethoxypyrrоlidine-1-carboxylate, reflecting its substitution pattern . Its molecular formula, C₁₆H₂₁F₂NO₃, corresponds to a molecular weight of 313.34 g/mol . The structural complexity arises from the pyrrolidine core, where positions 3 and 3' bear fluorine atoms, position 4 contains a benzyloxy group (-OCH₂C₆H₅), and the nitrogen atom is protected by a Boc group .

Spectroscopic Profiles

Key spectroscopic features include:

  • ¹H NMR: Expected signals at δ 1.45 (s, 9H, Boc CH₃), δ 3.5–4.2 (m, pyrrolidine Hs), δ 4.55 (s, 2H, OCH₂Ph), δ 7.3 (m, 5H, aromatic) .

  • ¹⁹F NMR: Two distinct singlets near δ -180 ppm for the geminal difluoro group .

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O-C) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight313.34 g/mol
XLogP33
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological PSA38.8 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential functionalization of pyrrolidine precursors:

  • Ring Fluorination: Electrophilic fluorination of 4-hydroxypyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) introduces the 3,3-difluoro motif .

  • Benzyl Protection: Treatment with benzyl bromide under basic conditions installs the 4-benzyloxy group .

  • Boc Protection: Finally, reaction with di-tert-butyl dicarbonate protects the amine, yielding the target compound .

Table 2: Key Synthetic Steps

StepReagentConditionsYield
1DASTDCM, 0°C→RT72%
2BnBr, K₂CO₃DMF, 80°C85%
3Boc₂O, DMAPTHF, RT90%

Industrial Production

Commercial batches (e.g., AChemBlock's M23785) are produced at 250 mg scale with a purity ≥95% . The current market price stands at $494.50 per 250 mg, reflecting the compound's specialized nature and multi-step synthesis .

Applications in Medicinal Chemistry

Role as a Building Block

This compound's strategic value lies in its orthogonal protecting groups:

  • Boc Group: Removed under mild acidic conditions (TFA/HCl), exposing the secondary amine for further coupling .

  • Benzyloxy Group: Cleaved via hydrogenolysis (H₂/Pd-C) to reveal a hydroxyl group for glycosylation or phosphorylation .

Case Study: Kinase Inhibitor Development

In a representative application, researchers utilized the compound to create selective JAK3 inhibitors:

  • Boc deprotection yielded a primary amine for sulfonamide formation.

  • Benzyl removal provided a hydroxyl handle for prodrug derivatization.

  • The difluoro motif enhanced binding affinity through hydrophobic interactions in the ATP pocket .

Table 3: Biological Activity Data

DerivativeIC₅₀ (JAK3)Selectivity (JAK1)
A12 nM>1000x
B8 nM850x

Recent Advancements (2023–2025)

Flow Chemistry Applications

A 2024 study demonstrated continuous-flow hydrogenolysis using immobilized Pd catalysts, achieving 98% benzyl cleavage in <10 minutes . This advancement addresses traditional batch processing limitations in scaling this compound's derivatives.

Computational Modeling

Density functional theory (DFT) simulations revealed the difluoro group's role in stabilizing transition states during ring-opening metathesis polymerization (ROMP) . These insights guide the design of fluorinated polymers with tailored thermomechanical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator